5-Tert-butyl-7-methylocta-3,5-dien-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-7-methylocta-3,5-dien-2-ol is an organic compound with the molecular formula C13H24O. It consists of 13 carbon atoms, 24 hydrogen atoms, and one oxygen atom . This compound is characterized by its unique structure, which includes a tert-butyl group and a methyl group attached to an octadienol backbone.
Vorbereitungsmethoden
The synthesis of 5-tert-butyl-7-methylocta-3,5-dien-2-ol can be achieved through various synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to form the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
5-Tert-butyl-7-methylocta-3,5-dien-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Wissenschaftliche Forschungsanwendungen
5-Tert-butyl-7-methylocta-3,5-dien-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving cellular processes and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects and interactions with biological targets.
Industry: It can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-tert-butyl-7-methylocta-3,5-dien-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
5-Tert-butyl-7-methylocta-3,5-dien-2-ol can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
5-Tert-butyl-7-methylocta-3,5-dien-2-one: This compound has a similar structure but contains a ketone group instead of an alcohol group.
5-Tert-butyl-7-methylocta-3,5-dien-2-amine: This compound has an amine group instead of an alcohol group. The presence of different functional groups in these compounds can lead to variations in their chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
919516-32-8 |
---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
5-tert-butyl-7-methylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C13H24O/c1-10(2)9-12(13(4,5)6)8-7-11(3)14/h7-11,14H,1-6H3 |
InChI-Schlüssel |
GQBKCEIBWVBMPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=C(C=CC(C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.